

Application Note: Quantification of Nikkomycin Z using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Nikkomycin Z	
Cat. No.:	B1678879	Get Quote

Abstract

This application note provides a detailed methodology for the quantification of **Nikkomycin Z** in various sample matrices, including plasma and fermentation broths, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is crucial for researchers, scientists, and drug development professionals involved in the study and production of this promising antifungal agent. This document outlines the necessary reagents, instrumentation, and step-by-step protocols for sample preparation and chromatographic analysis, along with performance characteristics.

Introduction

Nikkomycin Z is a chitin synthase inhibitor with potent antifungal activity, particularly against Coccidioides species, the causative agent of coccidioidomycosis (valley fever).[1] As a first-inclass orphan product, accurate and reliable quantification of **Nikkomycin Z** is essential for pharmacokinetic studies, manufacturing process optimization, and quality control.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of **Nikkomycin Z** concentrations in complex mixtures.[1][4][5] This application note details a robust HPLC method for the routine analysis of **Nikkomycin Z**.

Experimental



Materials and Reagents

- Nikkomycin Z standard (Sigma, cat. No. N8028 or equivalent)[4]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)[2]
- Water (HPLC grade)
- Acetic acid (glacial)
- 1-Heptanesulfonic acid
- Sodium dodecyl sulfate (SDS)
- Trifluoroacetic acid (TFA)[2]
- Syringe filters (0.2 μm or 0.22 μm pore size)[4][5]

Instrumentation

- HPLC system with a UV detector (e.g., Waters 2695 Alliance Separations Module with Waters 2996 Photodiode Array Detector or equivalent)[2]
- Reversed-phase C18 column (e.g., Phenomenex Gemini 5 μ C18, 110A, 150 x 4.6 mm or ZORBAX SB C-18, 5 μ m, 4.6 x 250 mm)[1][5]
- Centrifuge
- Ultrafiltration devices (e.g., Centrifree YM-30)[1]
- Vortex mixer
- Analytical balance

Chromatographic Conditions



A summary of established HPLC conditions for **Nikkomycin Z** analysis is presented in Table 1. Method 1 is recommended for plasma samples, while Method 2 is suitable for fermentation broths and purified samples.

Table 1: HPLC Methods for **Nikkomycin Z** Quantification

Parameter	Method 1 (for Plasma Samples)[1]	Method 2 (General Purpose)[2]
Column	Octadecylsilane (Gemini 5 μ C18, 110A, 15 cm x 4.6 mm ID)	C18 Column (Luna C18, 100 Å, 150 x 4.6 mm, 5 μm)
Mobile Phase	0.05 M acetic acid and 80 mM 1-heptanesulfonic acid in a 78:22 ratio with acetonitrile	Solvent A: 0.1% trifluoroacetic acid in waterSolvent B: Methanol
Elution	Isocratic	Gradient: 0 min: 100% A, 0% B13 min: 80% A, 20% B13.1 min: 100% A, 0% B
Flow Rate	Not specified, typically 1.0 mL/min	1.0 mL/min
Injection Volume	90 μL	10 μL
Detection Wavelength	263 nm	280 nm (other sources suggest 260 nm)[5][6]
Column Temperature	Not specified, typically ambient or 35 °C[2]	35 °C
Run Time	Not specified	18 min

Protocols

Standard Solution Preparation

• Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of **Nikkomycin Z** standard and dissolve it in HPLC-grade water to achieve the desired concentration.



 Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to construct a calibration curve. Recommended concentration ranges are 0.25–8.00 μg/mL for plasma analysis and can be adjusted for other sample types.[1]

Sample Preparation

- To 150 μL of the plasma sample (or standard/quality control), add 30 μL of a 2 mg/mL sodium dodecyl sulfate solution in water.
- Vortex the mixture.
- Load the mixture into an ultrafiltration device.
- Centrifuge according to the device manufacturer's instructions to separate the protein-free filtrate.
- Transfer 80 μL of the filtrate to an HPLC vial.
- Add 20 µL of 6 M acetic acid and vortex to mix.
- The sample is now ready for injection.
- Harvest the culture by centrifugation to pellet the cells.
- Collect the supernatant.
- Filter the supernatant through a 0.2 μm or 0.22 μm pore size syringe filter to remove any remaining particulate matter.[4][5]
- The filtered supernatant can be directly injected if the concentration of Nikkomycin Z is
 within the linear range of the assay. Otherwise, dilute the filtrate with the mobile phase as
 needed.

Method Validation

A summary of reported validation parameters for an HPLC method for **Nikkomycin Z** quantification is provided in Table 2. For routine use, it is imperative that each laboratory



performs its own method validation according to ICH guidelines or other relevant regulatory standards.

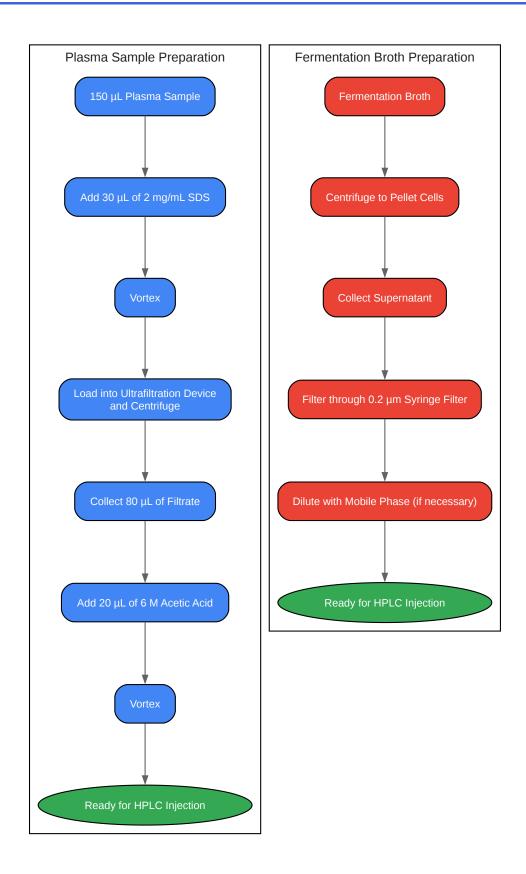
Table 2: Method Validation Parameters

Parameter	Result	
Linearity Range	0.25–8.00 μg/mL (in plasma)[1]	
Interday Precision (%RSD)	5.8% at 0.5 μg/mL5.7% at 2 μg/mL3.8% at 6 μg/mL[1]	
Lower Limit of Quantitation (LLOQ)	48 ng/mL (in plasma)[3]	
Accuracy	To be determined by the end-user through recovery studies.	
Selectivity	To be determined by the end-user by analyzing blank matrix samples.	

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation and HPLC analysis.

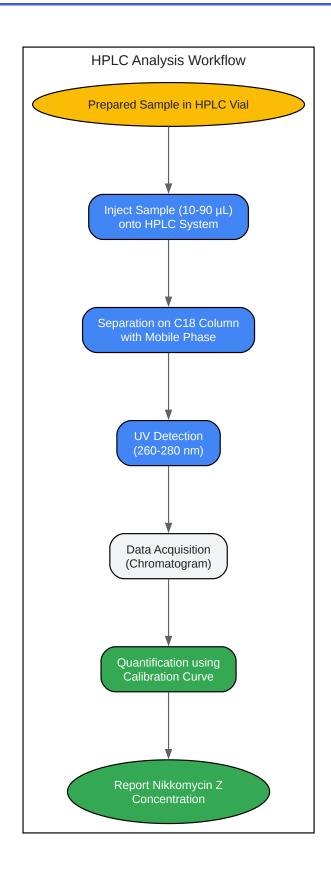




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Caption: Workflow for Plasma and Fermentation Broth Sample Preparation.





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Caption: General Workflow for HPLC Analysis of **Nikkomycin Z**.



Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of **Nikkomycin Z** in both research and drug development settings. The provided protocols for sample preparation from plasma and fermentation broth, along with the specified chromatographic conditions, offer a solid foundation for the accurate analysis of this important antifungal compound. Adherence to good laboratory practices and proper method validation will ensure high-quality data for a wide range of applications.

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